molecular formula C25H23N5O2 B11211912 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide

Cat. No.: B11211912
M. Wt: 425.5 g/mol
InChI Key: BIIWRZMIUKHPJM-UHFFFAOYSA-N
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Description

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE involves multiple steps, including cyclization, condensation, and functional group modifications. One common synthetic route involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-d]pyrimidine core.

    Condensation: The next step involves the condensation of the pyrrolo[3,2-d]pyrimidine intermediate with appropriate reagents to introduce the butyl, oxo, and phenyl groups.

    Functional Group Modification:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    Pyrrolopyrazine Derivatives: These compounds also contain a fused heterocyclic system and exhibit various biological activities.

    Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and are studied for their therapeutic potential.

    Imidazole Containing Compounds: These compounds have a different heterocyclic system but are also known for their biological activities.

The uniqueness of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-CYANOPHENYL)ACETAMIDE lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide

InChI

InChI=1S/C25H23N5O2/c1-2-3-12-29-17-27-23-21(19-9-5-4-6-10-19)15-30(24(23)25(29)32)16-22(31)28-20-11-7-8-18(13-20)14-26/h4-11,13,15,17H,2-3,12,16H2,1H3,(H,28,31)

InChI Key

BIIWRZMIUKHPJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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